molecular formula C18H36N4O10 B14161515 5-Deoxykanamycin CAS No. 62819-32-3

5-Deoxykanamycin

Cat. No.: B14161515
CAS No.: 62819-32-3
M. Wt: 468.5 g/mol
InChI Key: UNUQXLJLWDXYIS-UHFFFAOYSA-N
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Description

5-Deoxykanamycin is a modified form of the aminocyclitol antibiotic kanamycin B. This compound is characterized by the removal of a hydroxyl group at the C-5 position of the aminocyclitol moiety. The modification aims to enhance its antibacterial properties and reduce resistance mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Deoxykanamycin involves the selective removal of the hydroxyl group at the C-5 position of kanamycin B. This is typically achieved through a series of chemical reactions, including protection and deprotection steps to ensure the selective modification of the desired hydroxyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures .

Mechanism of Action

5-Deoxykanamycin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site of the 16S rRNA, causing misreading of t-RNA and inhibiting protein synthesis. The compound specifically binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12 .

Properties

CAS No.

62819-32-3

Molecular Formula

C18H36N4O10

Molecular Weight

468.5 g/mol

IUPAC Name

2-(aminomethyl)-6-[2,4-diamino-5-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C18H36N4O10/c19-3-9-13(25)15(27)16(28)18(31-9)30-8-2-7(5(20)1-6(8)21)29-17-14(26)11(22)12(24)10(4-23)32-17/h5-18,23-28H,1-4,19-22H2

InChI Key

UNUQXLJLWDXYIS-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC(C1N)OC2C(C(C(C(O2)CN)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N

Origin of Product

United States

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